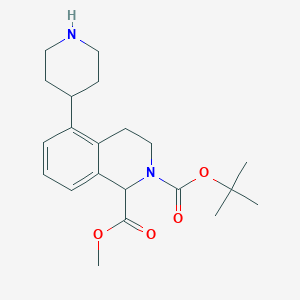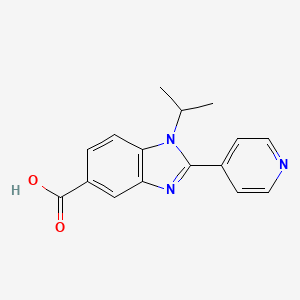
1-Propan-2-yl-2-pyridin-4-ylbenzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propan-2-yl-2-pyridin-4-ylbenzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Propan-2-yl-2-pyridin-4-ylbenzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole core . This is followed by alkylation and further functionalization to introduce the propan-2-yl and pyridin-4-yl groups . Industrial production methods often employ catalytic processes and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Propan-2-yl-2-pyridin-4-ylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Propan-2-yl-2-pyridin-4-ylbenzimidazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propan-2-yl-2-pyridin-4-ylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting cellular pathways . For instance, it may inhibit certain enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
1-Propan-2-yl-2-pyridin-4-ylbenzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Known for its antifungal properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
2-Phenylbenzimidazole: Used in sunscreen formulations due to its UV-absorbing properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-propan-2-yl-2-pyridin-4-ylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H15N3O2/c1-10(2)19-14-4-3-12(16(20)21)9-13(14)18-15(19)11-5-7-17-8-6-11/h3-10H,1-2H3,(H,20,21) |
InChI Key |
JMMSTUUXFNLKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=C1C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


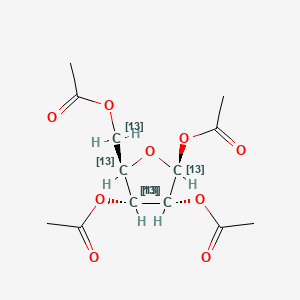
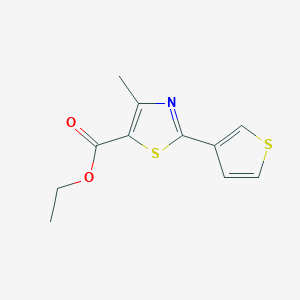
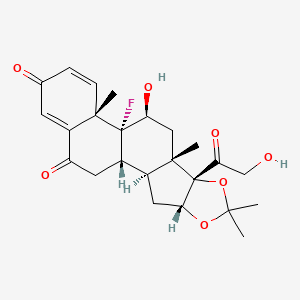
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
![(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)
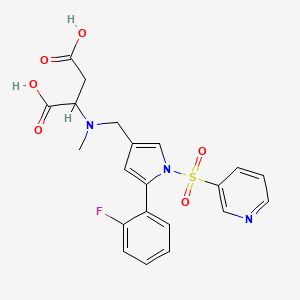
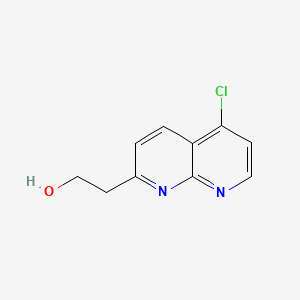

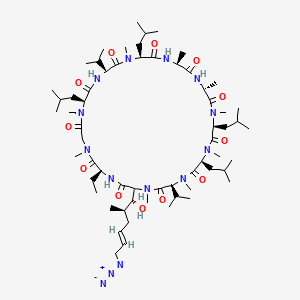
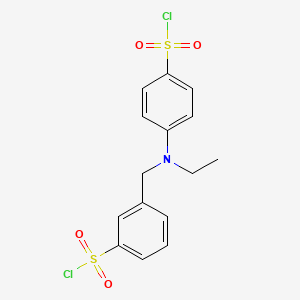
![1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene](/img/structure/B13860640.png)
![ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B13860646.png)
